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Inhibitor Profile and Selectivity

The table below summarizes the core characteristics and selectivity of each compound.

Feature LMK-235 RGFP966

Primary
Target

Class IIa HDACs [1] [2] [3] Class I HDAC3 [4] [5]

Selectivity
(IC50)

HDAC5: 4.2 nM; HDAC4: 11.9 nM [3] HDAC3: 80 nM; >200-fold selectivity over
other HDACs [5]

Chemical
Class

Hydroxamate [6] Not specified in search results

Key Known
Mechanism

Inhibits HDAC4/5, increasing histone
acetylation (e.g., Acetyl-H3); linked to

inhibition of the LSD1-NF-κB and
LSD1-Smad2/3 pathways [1] [6].

Inhibits HDAC3, attenuating NF-κB p65
transcriptional activity without directly

affecting its acetylation status; increases
acetylation of histones H3 and H4 [4] [5].

Biological Effects & Experimental Data
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This table contrasts the observed biological effects and typical experimental conditions for each inhibitor.

Aspect LMK-235 RGFP966

| Cellular Phenotypes | - Apoptosis: Induces caspase-dependent apoptosis in cancer cells [1].

Differentiation/Markers: Increases chromogranin and somatostatin receptor 2 (SSTR2) expression

in neuroendocrine tumor cells [1].
Neuroprotection: Promotes neurite outgrowth and protects dopaminergic neurons from toxins [2].

Anti-fibrosis & Anti-inflammation: Ameliorates inflammation and fibrosis in a myocardial infarction
model [6]. | - Apoptosis: Induces apoptosis in cancer cells; associated with DNA damage and

impaired S-phase progression [5].
Gene Expression: Robustly downregulates pro-inflammatory and upregulates anti-inflammatory

gene expression [4].
No Neurite Growth: Does not significantly affect neurite outgrowth in a neurodevelopmental model

[2]. | | Typical In Vitro Concentration | Varies by cell line and assay; examples include 0.55 - 2.96
µM for cytotoxicity (IC50) [1], and 1.0 µM used in mechanistic studies [6]. | Varies by cell line and

assay; examples include ~10 µM used in cell proliferation/death studies [5], and ≤2 µM effective for
reducing clonogenicity in other models [5]. | | Reported In Vivo Dosing | 5 mg/kg/day
(intraperitoneal, rat myocardial infarction model) [6]. | Not specified in the provided search results. |

Overview of Experimental Workflows

To help you design your own experiments, here are simplified workflows for assessing the core activity of

these inhibitors, based on the methodologies from the search results.
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LMK-235 Functional Assessment Workflow

Analysis Pathways
Phenotypic Readouts

Treat cells with LMK-235
(e.g., 0.1 - 20 µM, 24-72h)

Analyze HDAC inhibition
& downstream effects

Measure phenotypic outcomes

Immunofluorescence/
Western Blot:

• Acetyl-Histone H3 levels

Western Blot:
• LSD1 protein expression

• NF-κB / Smad pathway activity

Viability/Cytotoxicity
(Resazurin, MTT assay)

Apoptosis
(Caspase 3/7 assay, Annexin-V)

Differentiation Markers
(Chromogranin, SSTR2 IHC)

Click to download full resolution via product page

Research Applications and Context

LMK-235 in Cancer and Beyond: While its potent anti-proliferative and pro-apoptotic effects in

cancers like pancreatic neuroendocrine tumors make it a promising anti-cancer agent [1], recent

research highlights its potential in non-oncological contexts. Studies show efficacy in cardiovascular

disease by improving cardiac function post-myocardial infarction [6], and in neurodegenerative

models like Parkinson's disease, where it promotes neuroprotection and neurite outgrowth [2]. Its

mechanism may involve inhibiting LSD1 and modulating BMP-Smad signaling [2] [6].

RGFP966 in Oncology and Inflammation: This inhibitor's key application lies in its potent anti-

inflammatory effects, achieved by selectively inhibiting HDAC3 and subsequently attenuating NF-κB-

driven transcription of pro-inflammatory genes [4]. It also demonstrates efficacy in cancer models,

inducing apoptosis and DNA damage in lymphoma cells [5]. Unlike LMK-235, one study reported it

did not significantly promote neurite outgrowth [2], suggesting distinct functional outcomes.
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Key Considerations for Researchers

When deciding between these inhibitors for a project, consider the following:

Target-Driven Selection: Your biological question should guide the choice. For investigating Class
IIa HDAC (HDAC4/5) biology, LMK-235 is the appropriate tool. For HDAC3-specific mechanisms,
RGFP966 is the selective choice [3] [5].

Disease Context Matters: LMK-235 appears to have broader reported utility in non-cancerous
disease models like cardiac fibrosis and neuroprotection [2] [6]. RGFP966 has strong supporting data

in inflammatory disease models and hematological cancers [4] [5].
Experimental Confirmation is Crucial: Always include a functional readout of target engagement in

your system. For LMK-235, this could be a rise in acetylated Histone H3 [1]; for RGFP966, it could be
a reduction in NF-κB transcriptional activity or increased histone acetylation [4] [5].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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